Cas no 56064-70-1 ((3aR,4R,5aR,6R,9aS,9bR)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,5a,6,7,9a,9b-decahydronaphtho[1,2-b]furan-4-yl acetate)
![(3aR,4R,5aR,6R,9aS,9bR)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,5a,6,7,9a,9b-decahydronaphtho[1,2-b]furan-4-yl acetate structure](https://fr.kuujia.com/scimg/cas/56064-70-1x500.png)
56064-70-1 structure
Nom du produit:(3aR,4R,5aR,6R,9aS,9bR)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,5a,6,7,9a,9b-decahydronaphtho[1,2-b]furan-4-yl acetate
(3aR,4R,5aR,6R,9aS,9bR)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,5a,6,7,9a,9b-decahydronaphtho[1,2-b]furan-4-yl acetate Propriétés chimiques et physiques
Nom et identifiant
-
- (3aR,4R,5aR,6R,9aS,9bR)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,5a,6,7,9a,9b-decahydronaphtho[1,2-b]furan-4-yl acetate
- DTXSID40971442
- 56064-70-1
- Naphtho(1,2-b)furan-2(3H)-one, 4-(acetyloxy)-3a,4,5,5a,6,7,9a,9b-octahydro-6-hydroxy-5a,9-dimethyl-3-methylene-, (3aR-(3aalpha,4beta,5abeta,6beta,9aalpha,9bbeta))-
- 6-Hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,5a,6,7,9a,9b-decahydronaphtho[1,2-b]furan-4-yl acetate
- alpha-Liriodenolide
-
- Piscine à noyau: InChI=1S/C17H22O5/c1-8-5-6-12(19)17(4)7-11(21-10(3)18)13-9(2)16(20)22-15(13)14(8)17/h5,11-15,19H,2,6-7H2,1,3-4H3/t11-,12-,13-,14-,15+,17+/m1/s1
- La clé Inchi: AKSKHQQIZQNYLX-MMCSFCSJSA-N
- Sourire: CC(=O)OC1CC2(C)C(O)CC=C(C)C2C2OC(=O)C(=C)C12 |t:11|
Propriétés calculées
- Qualité précise: 306.14676
- Masse isotopique unique: 306.14672380g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 2
- Complexité: 578
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.6
- Surface topologique des pôles: 72.8Ų
Propriétés expérimentales
- Le PSA: 72.83
(3aR,4R,5aR,6R,9aS,9bR)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,5a,6,7,9a,9b-decahydronaphtho[1,2-b]furan-4-yl acetate Littérature connexe
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
56064-70-1 ((3aR,4R,5aR,6R,9aS,9bR)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,5a,6,7,9a,9b-decahydronaphtho[1,2-b]furan-4-yl acetate) Produits connexes
- 1806190-80-6(5-(Bromomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid)
- 2742660-62-2(7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride)
- 2740480-00-4(Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate)
- 85730-57-0((5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine)
- 1779569-15-1(Chloro[(1,2,3-η)-1-(1,1-dimethylethyl)-1H-inden-1-yl][tris(1,1-dimethylethyl)phosphine]palladium)
- 946203-27-6(2-(4-fluorophenoxy)-N-(2-{4-(3-methylphenyl)piperazin-1-ylsulfonyl}ethyl)acetamide)
- 1448037-71-5(4-methanesulfonyl-1-(2-methylbenzoyl)piperidine)
- 1858241-93-6(2-Ethyl-1,3-oxazole-4-carbonyl chloride)
- 2639449-08-2(3-2-(3-{(tert-butoxy)carbonylamino}phenyl)ethynylbenzoic acid)
- 1275820-90-0(3-(2,4-dimethoxyphenyl)thiophene-2-carboxylic acid)
Fournisseurs recommandés
Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
